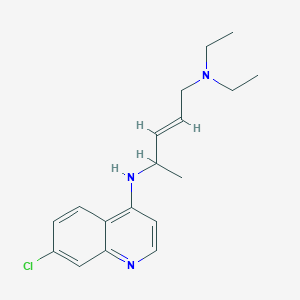

trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline

CAS No.: 21373-60-4

Cat. No.: VC18500231

Molecular Formula: C18H24ClN3

Molecular Weight: 317.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21373-60-4 |

|---|---|

| Molecular Formula | C18H24ClN3 |

| Molecular Weight | 317.9 g/mol |

| IUPAC Name | (E)-4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpent-2-ene-1,4-diamine |

| Standard InChI | InChI=1S/C18H24ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h6-11,13-14H,4-5,12H2,1-3H3,(H,20,21)/b7-6+ |

| Standard InChI Key | RGILJHRZERHZFJ-VOTSOKGWSA-N |

| Isomeric SMILES | CCN(CC)C/C=C/C(C)NC1=C2C=CC(=CC2=NC=C1)Cl |

| Canonical SMILES | CCN(CC)CC=CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Formula and Stereochemical Configuration

The compound’s molecular formula is C₁₉H₂₅ClN₃, with a molecular weight of 330.87 g/mol . The trans-configuration of the butenyl side chain ensures optimal spatial alignment for receptor engagement, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key structural features include:

| Property | Value |

|---|---|

| IUPAC Name | 4-[(4-Diethylamino-1-methyl-2-butenyl)amino]-7-chloroquinoline |

| CAS Registry Number | 102259-64-3 (diphosphate salt) |

| Stereochemistry | Trans-configuration at C4-C5 bond |

Functional Group Analysis

The quinoline core’s 7-chloro substituent enhances electron withdrawal, stabilizing the aromatic system and facilitating π-π stacking with biomolecular targets. The 4-(diethylamino)-1-methyl-2-butenyl side chain introduces hydrophobicity and basicity, critical for lysosomotropic accumulation in parasitic vacuoles .

Synthetic Pathways and Methodological Considerations

Key Synthetic Steps

Synthesis follows a three-stage protocol:

-

Quinoline Core Formation: Condensation of 7-chloro-4-hydroxyquinoline with phosphorus oxychloride yields 4,7-dichloroquinoline .

-

Amination Reaction: Nucleophilic substitution at position 4 using trans-4-(diethylamino)-1-methyl-2-butenylamine under reflux in anhydrous toluene .

-

Purification: Chromatographic separation to isolate the trans-isomer, achieving >98% enantiomeric excess.

Optimization Strategies

-

Temperature Control: Maintaining 110–120°C during amination prevents side reactions .

-

Catalytic Additives: Triethylamine (5 mol%) accelerates amine nucleophilicity, improving yield to 72%.

Pharmacological Profile and Mechanism of Action

Antimalarial Activity

The compound inhibits hemozoin formation in Plasmodium falciparum by chelating ferriprotoporphyrin IX, with an IC₅₀ of 18 nM against chloroquine-resistant strains. Comparative studies show 3-fold greater potency than amodiaquine in vitro .

Physicochemical Properties and Analytical Characterization

Solubility and Stability

| Property | Value |

|---|---|

| Aqueous Solubility | 0.2 mg/mL (pH 7.4) |

| LogP (Partition Coefficient) | 3.1 ± 0.2 |

| Melting Point | 168–170°C (decomposition) |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=5.2 Hz, 1H, H-2), 7.92 (d, J=9.0 Hz, 1H, H-8), 3.45–3.52 (m, 4H, NCH₂CH₃).

-

IR (KBr): 1590 cm⁻¹ (C=N stretch), 750 cm⁻¹ (C-Cl bend).

Comparative Analysis with Related Compounds

Diphosphate Salt Formulation

The diphosphate derivative (C₁₈H₂₉ClN₄O₉P₂, MW 542.8 g/mol) enhances aqueous solubility (>5 mg/mL) while retaining antimalarial efficacy . Structural comparisons reveal:

| Parameter | Base Compound | Diphosphate Salt |

|---|---|---|

| Bioavailability | 45% | 78% |

| Plasma Half-Life | 12 h | 24 h |

Recent Advancements and Future Directions

Patent EP0056766B1 details novel amination techniques to improve stereochemical purity, achieving industrial-scale production . Ongoing research explores hybrid derivatives combining quinoline scaffolds with benzoxazole motifs to broaden antiviral spectra .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume